1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions.
Methylation: The nitrogen atom of the tetrahydroisoquinoline ring is methylated using methyl iodide or dimethyl sulfate.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any unsaturated bonds within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and acids/bases to facilitate the reactions.
Scientific Research Applications
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: The free base form without the hydrochloride salt, which affects its solubility and stability.
1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline N-oxide:
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10;/h2-5,15H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWQTFUQGGQXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-91-7 | |
Record name | 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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